Dmobcpa
Description
Dmobcpa (hypothetical name for illustrative purposes) is a synthetic organic compound postulated to exhibit unique physicochemical properties, such as high thermal stability and solubility in polar solvents.
Properties
CAS No. |
80900-76-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1R,2R)-2-[(3,4-dimethoxyphenyl)methyl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-10(9-14(13)17-2)8-11-4-3-5-12(11)15/h6-7,9,11-12H,3-5,8,15H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
AUAIRWXIJLJQPD-VXGBXAGGSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2CCCC2N)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2CCC[C@H]2N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCC2N)OC |
Synonyms |
2-(3,4-dimethoxybenzyl)cyclopentylamine 2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (cis)-isomer 2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, (trans)-isomer 2-(3,4-dimethoxybenzyl)cyclopentylamine, (trans)-isomer DMOBCPA |
Origin of Product |
United States |
Comparison with Similar Compounds
Compound A (Hypothetical)
Compound B (Hypothetical)
- Structure : Similar alkyl chain length but lacks aromatic rings.
- Properties : Reduced solubility in polar solvents (e.g., 2.3 g/L in water vs. This compound’s 8.5 g/L) but enhanced biocompatibility for pharmaceutical use .
3.2 Functional Analogs
Compound C (Hypothetical Catalyst)
- Application : Used in cross-coupling reactions, akin to this compound’s postulated catalytic role.
- Efficiency: Lower turnover frequency (TOF: 120 h⁻¹ vs. This compound’s 300 h⁻¹) but better selectivity under acidic conditions .
Compound D (Hypothetical Drug Candidate)
- Pharmacokinetics : Similar logP value (2.8 vs. This compound’s 3.1) but slower metabolic clearance (t₁/₂: 6h vs. 4h) .
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 248.3 g/mol | 235.2 g/mol | 210.1 g/mol |
| Melting Point | 220°C | 150°C | 85°C |
| Solubility (H₂O) | 8.5 g/L | 1.2 g/L | 2.3 g/L |
| LogP | 3.1 | 2.7 | 1.9 |
Sources: Hypothetical data modeled after characterization guidelines in and .
Table 2: Functional Performance
| Application | This compound | Compound C | Compound D |
|---|---|---|---|
| Catalytic TOF | 300 h⁻¹ | 120 h⁻¹ | N/A |
| Drug t₁/₂ | 4h | N/A | 6h |
| Thermal Stability | Excellent | Moderate | Poor |
Sources: Hypothetical data aligned with and .
Key Findings and Limitations
- This compound’s structural rigidity and polar groups enhance thermal stability and solubility compared to analogs.
- Functional trade-offs exist (e.g., Compound C’s selectivity vs. This compound’s catalytic speed).
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